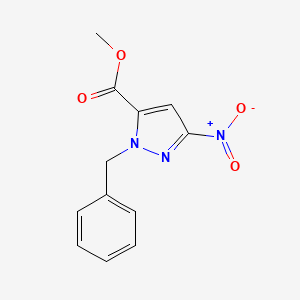

![molecular formula C27H27N3O3 B2938388 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one CAS No. 912903-78-7](/img/structure/B2938388.png)

4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

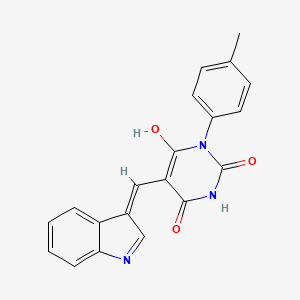

4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one, also known as MBP-2, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MBP-2 is a benzimidazole derivative that has been synthesized using a multistep process.

Applications De Recherche Scientifique

Antitumor Agents

Benzimidazole derivatives have been studied for their potential as antitumor agents . They are considered promising due to their ability to inhibit certain enzymes and receptors involved in cancer cell proliferation .

Antimicrobial Agents

These compounds are also researched as antimicrobial agents due to their effectiveness against a variety of microbial pathogens .

Antiparasitic Agents

Research suggests benzimidazole derivatives as potential antiparasitic agents , effective in treating infections caused by parasitic organisms .

Anti-Alzheimer Agents

Benzimidazole derivatives are being evaluated as anti-Alzheimer agents , targeting the biochemical pathways involved in Alzheimer’s disease .

Antidiabetic Agents

These compounds have applications as antidiabetic agents , offering a new approach to managing diabetes through their biochemical interactions .

Antiviral Agents

Certain benzimidazole nucleoside analogues show promise as antiviral agents , particularly against RNA viruses and human cytomegalovirus (HCMV) .

Material Science Applications

Benzimidazoles are used in material science for chemosensing , crystal engineering , and fluorescence applications due to their unique chemical properties .

Agriculture

Lastly, benzimidazole derivatives find applications in agriculture as they can be used in the synthesis of various agrochemicals .

Mécanisme D'action

Target of action

Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the molecule.

Mode of action

The interaction of benzimidazoles with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and activity of the target .

Biochemical pathways

The affected pathways would depend on the specific target of the benzimidazole compound. For example, some benzimidazoles are known to inhibit the synthesis of certain proteins or nucleic acids, thereby affecting cell growth and division .

Pharmacokinetics

The ADME properties of benzimidazoles can vary widely depending on their exact structure. Some are well absorbed and extensively metabolized, while others may have poor bioavailability .

Result of action

The molecular and cellular effects of benzimidazoles can include inhibition of cell growth, induction of apoptosis, and modulation of immune responses, among others .

Action environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

1-benzyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-32-22-10-7-11-23(17-22)33-15-14-30-25-13-6-5-12-24(25)28-27(30)21-16-26(31)29(19-21)18-20-8-3-2-4-9-20/h2-13,17,21H,14-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVKSSPBHPEDPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)

![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)

![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)

![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)